![molecular formula C9H9BrS B2972222 6-bromo-3,4-dihydro-2H-1-benzothiopyran CAS No. 109209-87-2](/img/structure/B2972222.png)
6-bromo-3,4-dihydro-2H-1-benzothiopyran
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Overview
Description
“6-bromo-3,4-dihydro-2H-1-benzothiopyran” is a chemical compound with the molecular weight of 229.14 . It is also known as 6-bromothiochromane . The IUPAC name of this compound is 6-bromo-3,4-dihydro-2H-1-benzothiopyran .
Molecular Structure Analysis
The InChI code for “6-bromo-3,4-dihydro-2H-1-benzothiopyran” is 1S/C9H9BrS/c10-8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6H,1-2,5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
“6-bromo-3,4-dihydro-2H-1-benzothiopyran” is a liquid at room temperature . It has a melting point of 31-32 degrees Celsius .Scientific Research Applications
Synthesis of Dopamine D3 Receptor Ligands
6-bromo-3,4-dihydro-2H-1-benzothiopyran: serves as an intermediate in the synthesis of benzolactams, which are crucial for creating ligands for dopamine D3 receptors . These receptors play a significant role in the central nervous system, influencing behavior and cognition. Research in this area can lead to the development of new treatments for neurological disorders such as Parkinson’s disease and schizophrenia.
Development of MK2-Inhibitors
This compound is used in the synthesis of new, selective 3-aminopyrazole based MK2-inhibitors . These inhibitors can prevent intracellular phosphorylation of hsp27 and reduce LPS-induced TNFα release in cells, which is vital for anti-inflammatory therapies and treating autoimmune diseases.
Antitumor Activity
Derivatives of 6-bromo-3,4-dihydro-2H-1-benzothiopyran have shown promising antitumor activity against liver carcinoma (HEPG2-1) . The development of these compounds can contribute to cancer research, particularly in the search for novel chemotherapeutic agents.
Rennin Inhibition for Hypertension
Building blocks derived from this compound are used in constructing pyrimidinyl substituted benzoxazinones, which act as small molecule rennin inhibitors . Rennin inhibitors are important for developing antihypertensive drugs, offering a potential treatment for high blood pressure.
Material Synthesis
The unique structure of 6-bromo-3,4-dihydro-2H-1-benzothiopyran allows for its use in material synthesis. It can contribute to the creation of new materials with specific properties, which can be applied in various industries, including electronics and pharmaceuticals.
Organic Reactions
As a versatile chemical, it is also employed in a wide range of organic reactions. Its reactivity can be harnessed to create complex molecules, which are essential in synthetic chemistry and drug discovery.
Safety and Hazards
properties
IUPAC Name |
6-bromo-3,4-dihydro-2H-thiochromene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrS/c10-8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHBQBNIGBXJKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Br)SC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-3,4-dihydro-2H-1-benzothiopyran |
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